molecular formula C23H16FN3O3S2 B2647527 N-(4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 899941-66-3

N-(4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2647527
CAS No.: 899941-66-3
M. Wt: 465.52
InChI Key: REAKTNXYJCDCEO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a benzofuropyrimidinone derivative featuring a thiophen-2-ylmethyl group at position 3 and a thioacetamide-linked 4-fluorophenyl substituent.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O3S2/c24-14-7-9-15(10-8-14)25-19(28)13-32-23-26-20-17-5-1-2-6-18(17)30-21(20)22(29)27(23)12-16-4-3-11-31-16/h1-11H,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAKTNXYJCDCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)F)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Benzofuro[3,2-d]pyrimidinyl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzofuro[3,2-d]pyrimidinyl structure.

    Introduction of the Thiophenylmethyl Group: This step involves the alkylation of the core structure with a thiophenylmethyl halide in the presence of a base.

    Attachment of the Fluorophenyl Group: This step involves the coupling of the intermediate with a fluorophenyl amine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can involve nucleophilic or electrophilic substitution, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound's structure suggests potential interaction with various cellular targets involved in cancer proliferation. The thiophene and benzofuro-pyrimidine moieties are known to enhance bioactivity through mechanisms like inhibition of DNA synthesis and alteration of cell cycle progression.
  • In Vitro Studies : In vitro tests have shown that derivatives of similar compounds can significantly inhibit the growth of human cancer cell lines such as HepG2 (hepatocellular carcinoma) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 Value (µM)Reference
Compound AHepG24.37 ± 0.7
Compound BA5498.03 ± 0.5

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Research into related thiophene derivatives has revealed a spectrum of activity against various bacterial strains.

  • Antibacterial Activity : Compounds containing thiophene rings have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group enhances the lipophilicity, improving membrane penetration.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainActivity (Zone of Inhibition)Reference
Compound CE. coli15 mm
Compound DS. aureus12 mm

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Findings :

  • Variations in substituents on the thiophene or phenyl rings can significantly alter biological activity.
  • The introduction of electron-withdrawing groups like fluorine enhances anticancer activity by stabilizing reactive intermediates during metabolic processes.

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

  • Case Study on Hepatocellular Carcinoma :
    • A study demonstrated that a compound structurally similar to this compound showed a marked reduction in tumor size in xenograft models when administered at specific dosages over a period .
  • Antimicrobial Efficacy :
    • A clinical trial involving a derivative compound indicated significant improvement in infection rates among patients with resistant bacterial strains when treated with thiophene-based agents .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Oxidative Stress: Generating reactive oxygen species that can affect cellular function and viability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The target compound’s benzofuropyrimidinone scaffold differentiates it from analogs with thienopyrimidinone (e.g., –13) or quinazolinone (e.g., ) cores. Key structural comparisons include:

Compound Class Core Structure Key Substituents Biological Relevance
Benzofuropyrimidinone (Target) Benzofuran + pyrimidinone Thiophen-2-ylmethyl, 4-fluorophenyl Potential kinase inhibition
Thienopyrimidinone Thiophene + pyrimidinone Chlorophenyl, trifluoromethyl Anticancer/antibacterial activity
Quinazolinone Quinazoline + ketone Sulfamoylphenyl, tolyl Antimicrobial activity

The benzofuropyrimidinone core may offer enhanced π-π stacking interactions compared to thienopyrimidinones, while quinazolinones prioritize hydrogen bonding via sulfonamide groups .

Substituent-Driven Properties

Thiophen-2-ylmethyl vs. Aryl Groups
  • 4-Fluorophenyl in the target (electron-withdrawing) vs. 4-tolyl (electron-donating) in alters electron density, affecting receptor binding and logP values .
Halogenated vs. Non-Halogenated Analogs
  • Fluorine in the target may enhance bioavailability compared to chlorophenyl-substituted thienopyrimidinones (), which exhibit higher molecular weights (~474–500 g/mol vs. target’s ~506 g/mol) .

Physicochemical and Spectral Comparisons

Melting Points and Solubility
  • The target’s thiophene and fluorine substituents may reduce water solubility compared to sulfonamide analogs .
NMR Spectral Shifts
  • Substituents in regions analogous to ’s “region A/B” (e.g., thiophen-2-ylmethyl) would cause distinct chemical shifts compared to phenyl or sulfonamide groups, aiding structural elucidation .

Biological Activity

N-(4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, including a fluorophenyl moiety and a benzofuro-pyrimidine backbone. The molecular formula is C22H22FN3O3SC_{22}H_{22}FN_3O_3S, with a molecular weight of 427.5 g/mol .

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to the pyrimidine scaffold. For instance, derivatives of similar structures have shown significant antitumor activity by inhibiting key enzymes involved in cancer cell proliferation. The National Cancer Institute (NCI) evaluated related compounds using a panel of approximately sixty cancer cell lines, revealing that certain derivatives exhibited mean GI50 values indicative of potent cytotoxic effects against various tumor types .

Antimicrobial Properties

Compounds with similar heterocyclic structures have demonstrated antibacterial and antifungal activities. For example, derivatives containing thiophene rings showed effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were assessed using standard protocols, indicating their potential as new antimicrobial agents .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR) and tyrosine kinases, which are crucial in cellular metabolism and signaling pathways.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives increase ROS levels in cancer cells, contributing to cytotoxicity.

Study 1: Anticancer Efficacy

A study published in 2024 investigated a closely related compound's effect on human tumor cells. The compound demonstrated an average growth inhibition rate of 12.53% across various cell lines, with specific sensitivity noted in colon cancer cells (COLO 205). The results indicated that the compound could be a promising candidate for further development in cancer therapy .

Study 2: Antimicrobial Evaluation

In another research effort, the antimicrobial efficacy of similar thiophene-containing compounds was tested against various pathogens. The results showed that certain derivatives had MIC values as low as 25 µM against Mycobacterium tuberculosis, suggesting potential for treating resistant strains .

Table 1: Biological Activity Summary

Activity TypeCompoundMIC (µM)GI50 (µM)Reference
AntitumorN-(4-fluorophenyl)-...-15.72
AntimicrobialThiophene Derivative25-
Enzyme InhibitionPyrimidine Derivative--

Q & A

Basic Question: What synthetic methodologies are commonly employed for synthesizing thioacetamide-containing benzofuropyrimidinones, and how are these compounds characterized?

Answer:
The synthesis of structurally related compounds (e.g., thioacetamide-linked quinazolinones) typically involves multi-step reactions, starting with the formation of the pyrimidinone core via cyclization, followed by thioetherification and subsequent coupling with fluorophenyl acetamide derivatives. Key steps include:

  • Cyclocondensation : Using thiourea or thioacetic acid to introduce sulfur atoms into the heterocyclic core .
  • Thiolation : Reaction with mercaptoacetic acid derivatives to form thioether bonds, often under basic conditions (e.g., K₂CO₃ in DMF) .
  • Characterization :
    • Spectroscopy : IR confirms carbonyl (C=O) and thioamide (C=S) groups (peaks ~1650–1700 cm⁻¹ and ~1250 cm⁻¹, respectively).
    • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., thiophen-2-ylmethyl protons at δ 4.5–5.0 ppm for CH₂ groups) .
    • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Basic Question: What are the key structural features of this compound that influence its reactivity and biological activity?

Answer:
Critical structural elements include:

  • Benzofuropyrimidinone Core : Provides planar rigidity, facilitating π-π stacking in target binding.
  • Thioether Linkage : Enhances metabolic stability compared to oxygen/sulfur analogs .
  • 4-Fluorophenyl Group : Introduces electron-withdrawing effects, modulating electronic distribution and bioavailability .
  • Thiophen-2-ylmethyl Substituent : Increases lipophilicity (logP ~3.5–4.0), improving membrane permeability .
    Identification : X-ray crystallography (e.g., SHELX-refined structures) confirms bond lengths (C–S: ~1.8 Å) and dihedral angles .

Advanced Question: How can researchers optimize reaction conditions to improve yields in the final coupling step?

Answer:
Low yields in coupling steps (e.g., 68% in analogous syntheses) often stem from steric hindrance or competing side reactions. Optimization strategies include:

  • Catalysis : Use Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings to enhance regioselectivity .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .
  • Temperature Control : Maintaining 60–80°C prevents decomposition of heat-sensitive thioacetamide intermediates .
  • Purification : Gradient column chromatography (hexane:EtOAc) resolves closely eluting byproducts .

Advanced Question: What computational approaches are recommended to predict physicochemical properties critical for drug design?

Answer:

  • Lipophilicity (logP) : Use Molinspiration or ACD/Labs software with fragment-based methods to estimate logP, validated against HPLC-derived values .
  • Solubility : COSMO-RS simulations predict aqueous solubility, accounting for fluorophenyl and thiophene moieties .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase domains), guided by crystallographic data .

Advanced Question: How should researchers address contradictions between spectroscopic data and expected molecular structures?

Answer:
Discrepancies (e.g., unexpected NMR splitting or MS fragments) require:

  • Isotopic Labeling : ¹³C-labeled intermediates clarify ambiguous carbon environments .
  • 2D NMR : HSQC and HMBC correlate proton-carbon connectivity, resolving regiochemical ambiguities (e.g., thiophene vs. benzofuro positioning) .
  • X-ray Diffraction : Single-crystal analysis (e.g., SHELXL refinement) definitively assigns bond connectivity and stereochemistry .

Advanced Question: What experimental and computational methods are essential for resolving crystal structures of such complex heterocycles?

Answer:

  • Single-Crystal Growth : Slow evaporation from EtOH/CHCl₃ mixtures yields diffraction-quality crystals .
  • Data Collection : High-resolution (<1.0 Å) synchrotron X-ray data minimizes errors in heavy-atom (e.g., sulfur) positioning .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···O interactions at 2.8–3.0 Å) .
  • Validation : PLATON checks for missed symmetry and corrects for twinning in monoclinic systems .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Answer:

  • Substituent Variation : Replace the 4-fluorophenyl group with trifluoromethyl or nitro groups to assess electronic effects on target binding .
  • Bioisosteric Replacement : Substitute thiophen-2-ylmethyl with furan or pyridine rings to modulate steric/electronic profiles .
  • In Vitro Assays : Measure IC₅₀ values against kinase targets (e.g., EGFR) to correlate substituent changes with activity .
  • Pharmacophore Modeling : MOE or Discovery Studio identifies critical hydrogen-bond acceptors (e.g., pyrimidinone carbonyl) for scaffold optimization .

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